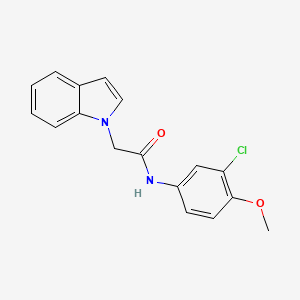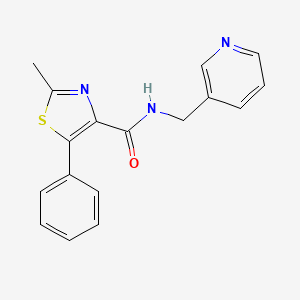
N-(3-chloro-4-methoxyphenyl)-2-(1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-2-(1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with a chloro-methoxyphenyl group and an indole moiety, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(1H-indol-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methoxyaniline and indole.
Acylation Reaction: The 3-chloro-4-methoxyaniline undergoes an acylation reaction with chloroacetyl chloride to form N-(3-chloro-4-methoxyphenyl)-2-chloroacetamide.
Indole Substitution: The N-(3-chloro-4-methoxyphenyl)-2-chloroacetamide is then reacted with indole in the presence of a base (e.g., potassium carbonate) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(1H-indol-1-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-chloro-4-methoxyphenyl)-2-(1H-indol-1-yl)ethanamide: Similar structure with an ethanamide group.
N-(3-chloro-4-methoxyphenyl)-2-(1H-indol-1-yl)propionamide: Contains a propionamide group.
Uniqueness
N-(3-chloro-4-methoxyphenyl)-2-(1H-indol-1-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C17H15ClN2O2 |
|---|---|
Peso molecular |
314.8 g/mol |
Nombre IUPAC |
N-(3-chloro-4-methoxyphenyl)-2-indol-1-ylacetamide |
InChI |
InChI=1S/C17H15ClN2O2/c1-22-16-7-6-13(10-14(16)18)19-17(21)11-20-9-8-12-4-2-3-5-15(12)20/h2-10H,11H2,1H3,(H,19,21) |
Clave InChI |
JECXXSFSORJCRY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)NC(=O)CN2C=CC3=CC=CC=C32)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-[({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino](phenyl)ethanoic acid](/img/structure/B11125082.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-methoxyphenethyl)acetamide](/img/structure/B11125093.png)
![1-[4-(Methylsulfonyl)piperazino]-6-(2-pyrimidinylamino)-1-hexanone](/img/structure/B11125096.png)
![2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide](/img/structure/B11125103.png)
![N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B11125107.png)
![N-isopentyl-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11125109.png)
![1-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-3-(2-pyrimidinylamino)-1-propanone](/img/structure/B11125113.png)
![4-methoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide](/img/structure/B11125120.png)
![[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone](/img/structure/B11125137.png)

![1-(4-ethoxyphenyl)-4-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11125148.png)
![1-(3-Bromophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11125157.png)
![(2Z)-2-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11125158.png)
![6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11125163.png)
